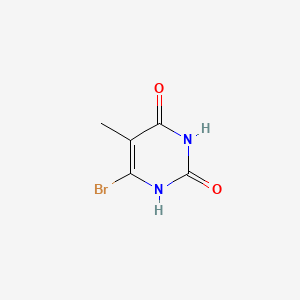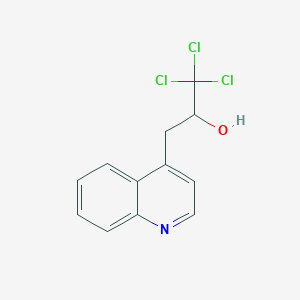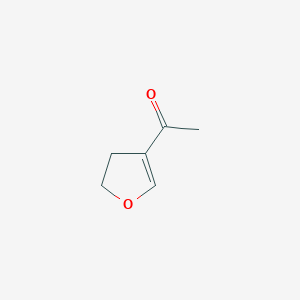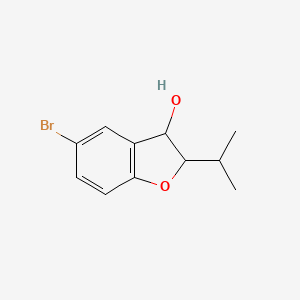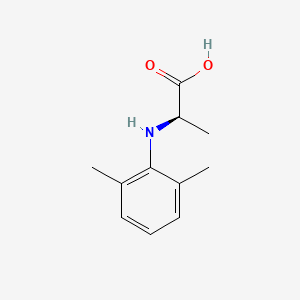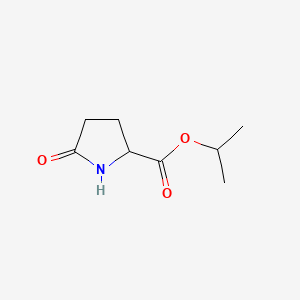![molecular formula C18H16NOP B12896681 Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- CAS No. 358640-82-1](/img/structure/B12896681.png)
Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is an organophosphorus compound that features a pyrrole ring substituted with a diphenylphosphino group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a diphenylphosphine reagent. One common method is the reaction of 1-(2-bromo-1H-pyrrol-1-yl)ethanone with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating to metal centers in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the substituent introduced, various substituted pyrrole derivatives can be formed.
Coordination: Metal complexes with varying stoichiometries and geometries can be obtained.
Applications De Recherche Scientifique
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be studied for their electronic and structural properties.
Biology: The compound can be used to synthesize biologically active molecules that may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in catalysis, particularly in processes involving transition metals.
Mécanisme D'action
The mechanism of action of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone primarily involves its role as a ligand. The diphenylphosphino group can coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(diphenylphosphino)methane: This compound is also a bidentate ligand but lacks the pyrrole ring.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with a different backbone structure.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety, offering different electronic properties.
Uniqueness
1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone is unique due to the presence of the pyrrole ring, which can influence the electronic properties and steric effects of the compound. This can lead to different reactivity and selectivity in catalytic applications compared to other similar ligands.
Propriétés
Numéro CAS |
358640-82-1 |
|---|---|
Formule moléculaire |
C18H16NOP |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
1-(1-diphenylphosphanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C18H16NOP/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3 |
Clé InChI |
YYQNMSCWOWSBPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



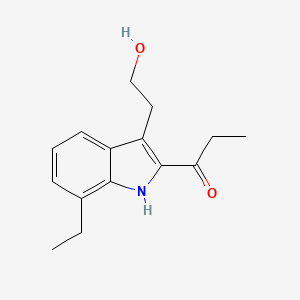
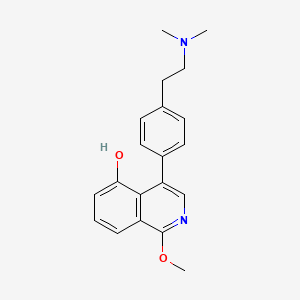

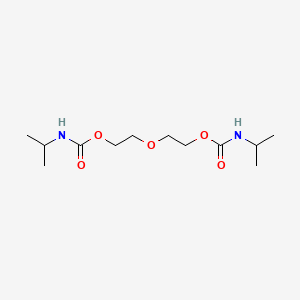
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
